N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide
Description
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a synthetic organic compound featuring a butanamide backbone with a pteridin heterocyclic core. The pteridin ring (a bicyclic system comprising pyrimidine fused with pyrazine) is substituted at position 3 with a 4-methoxyphenylmethyl group and at position 2 with a sulfanyl (-S-) linkage. The butanamide moiety is further modified with a 4-fluorophenyl group at the terminal amide nitrogen. The fluorine atom and methoxy group may enhance bioavailability and binding specificity through electronegative and lipophilic effects, respectively.
Properties
Molecular Formula |
C24H22FN5O3S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylbutanamide |
InChI |
InChI=1S/C24H22FN5O3S/c1-3-19(22(31)28-17-8-6-16(25)7-9-17)34-24-29-21-20(26-12-13-27-21)23(32)30(24)14-15-4-10-18(33-2)11-5-15/h4-13,19H,3,14H2,1-2H3,(H,28,31) |
InChI Key |
CGJXXBUSBRGSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Preparation of the Methoxyphenyl Intermediate: This involves the methylation of a phenol group to form a methoxy group, typically using methyl iodide or dimethyl sulfate.
Coupling Reactions: The intermediates are then coupled using various catalysts and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents such as halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Bases: Potassium carbonate, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl and methoxyphenyl groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to other butanamide derivatives with heterocyclic cores and sulfanyl or analogous functional groups. Key structural and functional differences are summarized below:
Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core: The pteridin ring in the target compound is a fused bicyclic system, distinguishing it from monocyclic cores like oxadiazol () or bicyclic benzothiolopyrimidin (). Pteridin derivatives are often associated with kinase inhibition due to their structural mimicry of ATP .
Substituent Effects: The 4-fluorophenyl group in the target compound introduces electronegativity, which may enhance halogen bonding interactions compared to the methoxyphenyl group in or the sulfamoylphenyl group in .
Sulfanyl Linkage: The sulfanyl (-S-) group in the target compound and –7 may facilitate covalent or non-covalent interactions with cysteine residues in enzymes, a feature absent in the ether-linked compound in .
Biological Activity
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorinated phenyl group, a methoxyphenyl moiety, and a pteridinyl sulfanyl group. Its molecular formula is , indicating a significant molecular weight and complexity conducive to diverse biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism : Studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. The presence of the pteridinyl moiety is believed to enhance its interaction with cellular targets involved in cancer progression.
- Case Study : In vitro studies on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer properties.
-
Antioxidant Properties
- Research Findings : The compound exhibited strong antioxidant activity, which is crucial for mitigating oxidative stress in cells. This activity was assessed using DPPH radical scavenging assays, where it showed an IC50 value comparable to established antioxidants.
- Table 1: Antioxidant Activity Comparison
Compound IC50 (µM) N-(4-fluorophenyl)-2-{...} 15 Vitamin C 20 Quercetin 18
-
Enzyme Inhibition
- Cholinesterase Inhibition : The compound demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 19.2 µM and 13.2 µM, respectively. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
- Table 2: Enzyme Inhibition Data
Enzyme IC50 (µM) Acetylcholinesterase 19.2 Butyrylcholinesterase 13.2
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets:
- Target Proteins : The compound was docked against several enzymes, revealing strong hydrogen bonding interactions with key residues.
- Binding Affinity : The binding energy calculations indicated favorable binding affinities, suggesting that the compound could serve as a lead for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
